molecular formula C18H24N2O3 B2822544 1-(1-((3r,5r,7r)-Adamantane-1-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795300-49-0

1-(1-((3r,5r,7r)-Adamantane-1-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2822544
CAS RN: 1795300-49-0
M. Wt: 316.401
InChI Key: QCVYFRWCAMPSNL-UHFFFAOYSA-N
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Description

1-(1-((3r,5r,7r)-Adamantane-1-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as ADA or ADX-71441 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Antiviral Applications

Compounds related to the specified chemical structure, such as 3-(2-adamantyl)pyrrolidines, have shown potent activity against influenza A virus. These compounds are notable for being the first adamantane derivatives with two amine groups to exhibit antiviral activity, suggesting potential in developing new antiviral drugs (Stamatiou et al., 2001).

Molecular Recognition

The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane has demonstrated exceptional versatility in assembling one-dimensional motifs through molecular recognition. This adaptability suggests applications in materials science and nanotechnology, where precise molecular assembly is crucial (Karle et al., 1997).

Synthetic Applications

Research on pyrrolidine-2,4-dione derivatives (tetramic acids) has expanded the toolkit for synthetic chemistry, providing new pathways for the synthesis of biologically active molecules and materials (Mulholland et al., 1972).

Cytotoxicity Against Cancer Cells

Novel oxindole dispiro derivatives with thiohydantoin and adamantane fragments have been synthesized, showing significant cytotoxicity against various cancer cell lines. These findings open up new avenues for cancer therapy development, especially regarding the mechanism of action related to p53/MDM2 interaction inhibition (Kukushkin et al., 2019).

Material Science Applications

The cationic ring-opening polymerization of cyclic thiocarbonate bearing an adamantane moiety has been explored, highlighting potential applications in polymer science. Such polymers could find use in high-performance materials due to their unique structural properties (Kameshima et al., 2002).

properties

IUPAC Name

1-[1-(adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-15-1-2-16(22)20(15)14-9-19(10-14)17(23)18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVYFRWCAMPSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

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